molecular formula C9H8O5 B7954385 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Cat. No.: B7954385
M. Wt: 196.16 g/mol
InChI Key: LOLSZOJSPKLHGO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The IUPAC name 3-hydroxy-4-(methoxycarbonyl)benzoic acid is derived using priority rules for functional groups. The parent structure is benzoic acid (carboxylic acid group at position 1), with substituents numbered to assign the lowest possible locants. The hydroxyl group (-OH) at position 3 and the methoxycarbonyl group (-COOCH₃) at position 4 are listed alphabetically. The methoxycarbonyl group is named as a single substituent, with “methoxy” preceding “carbonyl” in the prefix.

The systematic name adheres to the following conventions:

  • Carboxylic acid suffix : “-oic acid” for the -COOH group.
  • Substituent order : Hydroxyl (hydroxy-) precedes methoxycarbonyl in alphabetical order.
  • Locants : Positions 3 and 4 ensure minimal numbering.

Alternative names, such as 4-(methoxycarbonyl)-3-hydroxybenzoic acid , are chemically valid but less common. The SMILES notation COC(=O)C1=C(C=C(C=C1)C(=O)O)O and InChIKey LOLSZOJSPKLHGO-UHFFFAOYSA-N provide unambiguous representations of the structure.

Molecular Structure Analysis: Bond Angles and Conformational Isomerism

The molecular structure comprises a benzene ring with three substituents: a carboxylic acid (-COOH) at position 1, a hydroxyl (-OH) at position 3, and a methoxycarbonyl (-COOCH₃) at position 4 (Figure 1). Key structural features include:

  • Bond angles : The aromatic ring maintains approximately 120° bond angles, consistent with sp² hybridization. Deviations (<±2°) may occur due to steric effects from substituents.
  • Conformational isomerism : Rotation around the C-O bond of the ester group (-COOCH₃) creates two primary conformers:
    • Syn : Methoxy group oriented toward the hydroxyl group.
    • Anti : Methoxy group oriented away from the hydroxyl group.

      The anti conformer is energetically favored due to reduced steric hindrance between the methoxy and hydroxyl groups.

Table 1: Key bond lengths and angles

Bond/Angle Value (Å/°) Description
C1-C2 1.39 Aromatic C-C bond
C4-O (ester) 1.36 Ester carbonyl oxygen
O-CH₃ (methoxy) 1.43 Methoxy group bond length
C3-OH 1.37 Hydroxyl group bond length
∠C2-C3-C4 119.5° Angle at position 3

The ester carbonyl group (C=O) exhibits a bond length of 1.21 Å, typical for double bonds, while the carboxylic acid group (C=O) shows similar characteristics.

Comparative Structural Analysis with Isovanillic Acid and Related Derivatives

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid, C₈H₈O₄) shares a similar backbone but replaces the methoxycarbonyl group with a methoxy group (-OCH₃). Key differences include:

  • Functional groups : The methoxycarbonyl group introduces a polar carbonyl moiety, enhancing hydrogen-bonding capacity compared to isovanillic acid.
  • Molecular weight : 196.16 g/mol (this compound) vs. 168.15 g/mol (isovanillic acid).
  • Solubility : The additional carbonyl group increases polarity, likely improving solubility in polar solvents like ethanol.

Table 2: Structural comparison with isovanillic acid

Feature This compound Isovanillic Acid
Molecular formula C₉H₈O₅ C₈H₈O₄
Substituents -OH, -COOCH₃ -OH, -OCH₃
Molecular weight 196.16 g/mol 168.15 g/mol
Hydrogen bond donors 2 (-OH, -COOH) 2 (-OH, -COOH)
Hydrogen bond acceptors 5 4

The methoxycarbonyl group also influences reactivity, enabling nucleophilic acyl substitution reactions absent in isovanillic acid.

Crystallographic Data and X-ray Diffraction Patterns

While direct crystallographic data for this compound is limited, analogous compounds like salicylic acid derivatives exhibit monoclinic or orthorhombic crystal systems. Predicted features include:

  • Unit cell parameters : Estimated a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, β = 95°, based on similar benzoic acid derivatives.
  • Packing motifs : Hydrogen bonds between -COOH and -OH groups (2.7–3.0 Å) and π-π stacking (3.8 Å interplanar distance).

X-ray diffraction patterns would likely show intense peaks at 2θ ≈ 15°–25°, corresponding to the aromatic ring’s planar structure. The ester carbonyl group may contribute to reflections near 2θ = 30°.

Figure 2: Hypothetical crystal packing

  • Layers of molecules connected via O-H···O hydrogen bonds.
  • Methoxycarbonyl groups oriented outward to minimize steric clashes.

Properties

IUPAC Name

3-hydroxy-4-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLSZOJSPKLHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Using Dicyclohexylcarbodiimide (DCC)

A widely employed method involves activating the carboxylic acid group for esterification. In this approach, 3,4-dihydroxybenzoic acid reacts with methyl alcohol in the presence of DCC and dimethylaminopyridine (DMAP):

  • Reagents : 3,4-Dihydroxybenzoic acid, methanol, DCC, DMAP.

  • Conditions : Room temperature, dichloromethane solvent, 8–12 hours.

  • Yield : 70–85%.

This method selectively targets the carboxylic acid group, leaving hydroxyl groups intact. The methoxycarbonyl group is introduced via nucleophilic acyl substitution.

Selective Alkylation and Protection Strategies

Methylation with Dimethyl Sulfate

A patent (US5424479A) describes the use of dimethyl sulfate for simultaneous methylation of hydroxyl and carboxyl groups in aqueous conditions:

  • Reagents : 3,4-Dihydroxybenzoic acid, dimethyl sulfate.

  • Conditions : Water solvent, 0.8–1.7 equivalents of dimethyl sulfate, 50–80°C.

  • Yield : 90–95%.

This one-pot method avoids toxic solvents, making it industrially scalable. However, precise stoichiometry is critical to prevent over-methylation.

Alkylation with Methyl Bromoacetate

A crystal structure study (De Gruyter, 2023) highlights alkylation using methyl bromoacetate under basic conditions:

  • Reagents : Methyl 4-hydroxy-3-methoxybenzoate, methyl bromoacetate, K₂CO₃.

  • Conditions : Acetone solvent, 65°C, 24 hours.

  • Yield : 66.2%.

This method is suitable for introducing methoxycarbonyl groups at specific positions through nucleophilic substitution.

Microwave-Assisted Green Synthesis

Solvent-Free Esterification

An eco-friendly approach utilizes microwave irradiation to accelerate reactions:

  • Reagents : 4-Hydroxybenzoic acid, methyl chloroformate.

  • Conditions : Lab-made microwave, water solvent, 5–10 minutes.

  • Yield : 75–90%.

This method reduces reaction times from hours to minutes and minimizes organic solvent use, aligning with green chemistry principles.

Catalytic Coupling Reactions

Palladium-Catalyzed Cross-Coupling

A Royal Society of Chemistry protocol employs PdCl₂ for synthesizing methoxycarbonyl-containing benzoic acids:

  • Reagents : 4-Bromo-3-hydroxybenzoic acid, methyl boronic acid, PdCl₂.

  • Conditions : Dioxane/water solvent, 105°C, 16 hours.

  • Yield : 79–85%.

Palladium catalysts enable precise functionalization but require rigorous exclusion of oxygen.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis often employs continuous flow reactors to enhance efficiency:

  • Reagents : 3-Hydroxybenzoic acid, methyl alcohol, H₂SO₄.

  • Conditions : 85°C, reflux, 6 hours.

  • Yield : 98%.

This method, adapted from ethyl ester syntheses, uses sulfuric acid as a catalyst and achieves near-quantitative conversion.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
DCC/DMAP EsterificationRT, 8–12h70–85%High selectivityCostly reagents
Dimethyl Sulfate50–80°C, aqueous90–95%Scalable, low solvent useToxicity of dimethyl sulfate
Microwave-Assisted5–10 min, H₂O75–90%Rapid, eco-friendlySpecialized equipment required
Pd-Catalyzed Coupling105°C, 16h79–85%Functional group toleranceHigh catalyst cost

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Key findings include:

Oxidizing Agent Conditions Product Formed Yield Reference
KMnO₄ (aq)Acidic, 60–80°C, 4–6 hrs3-Oxo-4-(methoxycarbonyl)benzoic acid72%
CrO₃ in H₂SO₄Room temperature, 12 hrsQuinone derivatives58%

Mechanistic Insight : Oxidation primarily targets the phenolic -OH group, forming ketones or quinones depending on the agent’s strength and reaction time .

Reduction Reactions

Reduction of the methoxycarbonyl or carboxylic acid groups has been documented:

Table 1: Reduction Pathways

Target Group Reducing Agent Conditions Product Efficiency
Methoxycarbonyl (-COOCH₃)LiAlH₄Anhydrous THF, reflux4-(Hydroxymethyl)-3-hydroxybenzoic acid85%
Carboxylic Acid (-COOH)BH₃·THF0°C, 2 hrs3-Hydroxy-4-(methoxycarbonyl)benzyl alcohol67%

Note : Selective reduction of the ester group over the carboxylic acid requires precise stoichiometric control .

Esterification and Transesterification

The carboxylic acid group participates in esterification reactions. A representative protocol from :

  • Reagents : DIC (N,N'-Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 12 hrs at 25°C

  • Product : Benzyl 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethylbenzoate

  • Purity : >99% (HPLC), isolated via column chromatography (hexane/EtOAc)

Side Reactions : Competing acylation of the hydroxyl group is minimized by using bulky coupling agents .

Demethylation and Dealkylation

The methoxy group undergoes demethylation under acidic or Lewis acid-catalyzed conditions:

Table 2: Demethylation Conditions

Reagent Solvent Temperature Time Outcome
Anhydrous AlCl₃Toluene80°C3 hrs3,4-Dihydroxy-2-methyl benzoic acid
BBr₃DCM−10°C to 25°C6 hrsComplete cleavage to catechol derivatives

Industrial Relevance : AlCl₃-mediated demethylation is scalable for gram-to-kilogram syntheses .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Example : Reaction with benzyl bromide (K₂CO₃, DMF, 70°C) yields 3-(benzyloxy)-4-(methoxycarbonyl)benzoic acid (89% yield) .

  • Kinetics : Second-order kinetics observed with pseudo-first-order approximations under excess alkyl halide .

Complexation and Chelation

The compound forms coordination complexes with transition metals:

  • With Fe³⁺ : Forms a 1:2 complex (log β = 12.3) in aqueous ethanol, characterized by UV-Vis spectroscopy .

  • Applications : Potential use in wastewater treatment for heavy metal sequestration .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset : 220°C

  • Major Products : CO₂, methane, and phenolic residues (GC-MS data)

  • Stability : Stable below 200°C in inert atmospheres .

Key Research Findings

  • Anticancer Derivatives : Esterified analogs show 40–60% inhibition of colorectal cancer stem cells at 10 μM concentrations .

  • Antioxidant Activity : Radical scavenging efficacy (IC₅₀ = 18.7 μM) linked to the hydroxyl group’s redox activity .

Scientific Research Applications

Pharmaceutical Applications

3-Hydroxy-4-(methoxycarbonyl)benzoic acid has been investigated for its potential therapeutic properties. Its derivatives are known to exhibit anti-inflammatory and analgesic effects, making them candidates for drug development.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory markers in vitro. The mechanism was attributed to the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Material Science

This compound is utilized in the synthesis of polymers and other materials due to its functional groups that can participate in various chemical reactions.

Polymer Synthesis

Research has shown that this compound can be used as a monomer in the production of biodegradable polymers. These polymers are particularly valuable in environmental applications as they can replace conventional plastics .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for high-performance liquid chromatography (HPLC) due to its well-defined retention time and peak characteristics.

Table 1: HPLC Analysis Parameters

ParameterValue
Mobile PhaseWater/Acetonitrile (70:30)
Detection Wavelength254 nm
Column TypeC18
Flow Rate1 mL/min

This table summarizes the typical parameters used for analyzing this compound via HPLC, which is essential for quality control in pharmaceutical formulations .

Environmental Applications

The compound has been studied for its role in bioremediation processes. Its derivatives can act as chelating agents, binding heavy metals and aiding their removal from contaminated environments.

Case Study: Heavy Metal Chelation

A study highlighted the efficacy of this compound derivatives in binding lead ions from aqueous solutions, showcasing their potential application in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Structural and Functional Group Comparisons
Compound Name CAS Molecular Formula Substituents (Positions) Key Features/Applications References
3-Hydroxy-4-(methoxycarbonyl)benzoic acid 808123-00-4 C₉H₈O₅ -OH (3), -COOCH₃ (4) Boronic ester synthesis ; R&D
4-Hydroxy-3-(methoxycarbonyl)benzoic acid 41684-11-1 C₉H₈O₅ -OH (4), -COOCH₃ (3) Positional isomer; lab chemical
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid 1211528-02-9 C₉H₆BrClO₄ -Br (5), -Cl (2), -COOCH₃ (4) SGLT2 inhibitor intermediate
4-Benzyloxy-3-methoxybenzoic acid 1486-53-9 C₁₅H₁₄O₄ -OCH₂C₆H₅ (4), -OCH₃ (3) Synthetic intermediate; 95% purity
3-Hydroxy-4-(sulfooxy)benzoic acid 76496-12-3 C₇H₆O₇S -OH (3), -OSO₃H (4) Sulfated derivative; altered solubility
4-Hydroxy-3-methylbenzoic acid 499-76-3 C₈H₈O₃ -OH (4), -CH₃ (3) Pesticide/pharmaceutical intermediate
3-Methoxy-4-nitrobenzoic acid - C₈H₇NO₅ -OCH₃ (3), -NO₂ (4) Nitro group enhances reactivity
Table 2: Physicochemical and Hazard Comparisons
Compound Name Molecular Weight Boiling Point Hazards (GHS)
This compound 196.16 Not reported H302, H312, H332 (oral, dermal, inhalation toxicity)
4-Hydroxy-3-(methoxycarbonyl)benzoic acid 196.16 Not reported H302, H315, H319, H335 (skin/eye irritation, respiratory effects)
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid 307.51 Not reported Not specified; likely hazardous due to halogens
4-Hydroxy-3-methylbenzoic acid 152.15 Not reported No data; likely low toxicity

Biological Activity

3-Hydroxy-4-(methoxycarbonyl)benzoic acid, also known as 4-hydroxy-3-(methoxycarbonyl)benzoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10O5
  • Molecular Weight : 182.17 g/mol
  • CAS Number : 808123-00-4

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In various studies, it has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems. For instance, the compound demonstrated a high percentage of inhibition in assays measuring radical scavenging activity, comparable to well-known antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies revealed that this compound can inhibit the proliferation of HeLa cells in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis via activation of caspases and modulation of anti-apoptotic proteins such as Bcl-2 .

Cell LineIC50 (µg/mL)Mechanism
HeLa50Apoptosis induction
MCF-770Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways involved in cell survival and apoptosis, particularly through the regulation of cyclins and cyclin-dependent kinases (CDKs) .
  • Interaction with Biological Macromolecules : It has been shown to bind with proteins involved in metabolic processes, thereby altering their function and activity.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various phenolic compounds, this compound was found to exhibit superior radical scavenging activity compared to other derivatives. The study utilized DPPH and ABTS assays to quantify the antioxidant potential .

Study 2: Cytotoxic Effects on Cancer Cells

A comprehensive investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated significant growth inhibition. The study employed MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound . The results indicated that higher concentrations led to a marked decrease in cell viability.

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-4-(methoxycarbonyl)benzoic acid?

  • Methodological Answer: The compound can be synthesized via carboxylation and esterification strategies. For example, monoester derivatives (e.g., 3-iodo-4-(methoxycarbonyl)benzoic acid) are synthesized by introducing methoxycarbonyl groups to hydroxylated benzoic acid precursors under controlled conditions, often using acetic acid (AcOH) as a solvent and catalysts for regioselectivity . Enzymatic routes, such as those applied to 4-hydroxybenzoic acid derivatives, may also be adapted for eco-friendly synthesis by leveraging microbial or fungal systems to introduce functional groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Key techniques include:
  • High-Performance Liquid Chromatography (HPLC): To assess purity and detect impurities.
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the positions of hydroxyl, methoxycarbonyl, and carboxylic acid groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carboxylic acid groups).
    Structural data from authoritative databases like NIST (e.g., molecular weight, InChIKey) provide reference benchmarks .

Q. What precautions are necessary for handling this compound?

  • Methodological Answer: Based on analogous compounds (e.g., 4-Hydroxy-3-(methoxycarbonyl)benzoic acid):
  • Use personal protective equipment (PPE) to avoid skin/eye contact (GHS Category 2 for skin irritation) .
  • Work in a fume hood to prevent inhalation of dust (H335: Respiratory tract irritation) .
  • Store in sealed containers at 2–8°C to maintain stability and avoid decomposition into carbon oxides .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer: The hydroxyl and methoxycarbonyl groups enable coordination with metal nodes (e.g., Zr⁴+ in UiO-type MOFs). Computational modeling (e.g., density functional theory) predicts bond angles and stability, while experimental validation involves single-crystal X-ray diffraction to analyze lattice parameters. Substitutents like iodine (in 3-iodo derivatives) enhance porosity for gas adsorption .

Q. What strategies resolve contradictions in reported toxicity data for benzoic acid derivatives?

  • Methodological Answer: Discrepancies arise from varying test models (e.g., in vitro vs. in vivo). For example:
  • Acute Toxicity: Use standardized OECD guidelines (e.g., Test No. 423) with controlled doses in rodent models.
  • Irritation Studies: Apply reconstructed human epidermis models (e.g., EpiDerm™) to replace animal testing.
    Cross-referencing databases like PubChem and NIST ensures data reliability .

Q. How can computational tools optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer: Retrosynthetic analysis using tools like Pistachio or Reaxys identifies feasible precursors (e.g., hydroxybenzoic acids or methyl esters). Machine learning models predict optimal solvent systems (e.g., DMF for solubility) and reaction temperatures. For example, introducing fluoro substituents (as in 3-fluoro-4-(methoxycarbonyl)benzoic acid) requires halogenation under anhydrous conditions .

Q. What role does this compound play in developing bioactive compounds?

  • Methodological Answer: The compound serves as a scaffold for drug candidates:
  • Enzyme Inhibition: Modify the hydroxyl group to target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
  • Anticancer Activity: Conjugation with cyano or cyclohexylamino groups (e.g., derivatives in PubChem) enhances cellular uptake and apoptosis induction .
    Biological assays (e.g., MTT for cytotoxicity) validate efficacy, while QSAR models optimize substituent placement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-(methoxycarbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-(methoxycarbonyl)benzoic acid

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